molecular formula C24H26N2O3 B271087 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B271087
M. Wt: 390.5 g/mol
InChI Key: BRMXIOXNXLBFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the quinoline core. Subsequent functionalization steps introduce the tetrahydro-2-furanylmethyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline core can produce a dihydroquinoline compound.

Scientific Research Applications

2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • (3-methoxybenzyl)-(tetrahydro-furan-2-ylmethyl)

Uniqueness

2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific structural features, such as the combination of a quinoline core with a tetrahydro-2-furanylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-6,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O3/c1-15-10-16(2)23-20(11-15)21(24(27)25-14-19-8-5-9-29-19)13-22(26-23)17-6-4-7-18(12-17)28-3/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,25,27)

InChI Key

BRMXIOXNXLBFSD-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C

Origin of Product

United States

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